(S)-V-0219: A Technical Guide to its Mechanism of Action as a Positive Allosteric Modulator of the GLP-1 Receptor
(S)-V-0219: A Technical Guide to its Mechanism of Action as a Positive Allosteric Modulator of the GLP-1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-V-0219 is the orally bioavailable, active enantiomer of V-0219, a small-molecule positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2][3][4][5] As a PAM, (S)-V-0219 enhances the signaling of the endogenous ligand, GLP-1, thereby potentiating its therapeutic effects on glucose homeostasis and appetite regulation.[1][6][7] This technical guide provides an in-depth overview of the mechanism of action of (S)-V-0219, detailing its effects on intracellular signaling pathways and its pharmacological activity in both in vitro and in vivo models. The information presented herein is intended to support further research and development of this compound and other GLP-1R PAMs for the treatment of metabolic disorders such as type 2 diabetes and obesity.[3][7][8]
Introduction to (S)-V-0219 and GLP-1R Modulation
The Glucagon-Like Peptide-1 Receptor (GLP-1R) is a class B G-protein coupled receptor (GPCR) that plays a pivotal role in regulating glucose metabolism and appetite. Endogenous activation of GLP-1R by GLP-1 in pancreatic β-cells stimulates glucose-dependent insulin (B600854) secretion. In the central nervous system, GLP-1R activation is associated with a reduction in food intake.
(S)-V-0219 represents a promising therapeutic strategy by acting as a PAM at the GLP-1R.[1][5] Unlike orthosteric agonists that directly bind to the ligand-binding site, PAMs bind to an allosteric site on the receptor. This binding event induces a conformational change in the receptor that enhances the affinity and/or efficacy of the endogenous ligand, GLP-1. This allosteric modulation offers the potential for a more physiological and nuanced control of receptor activity compared to conventional agonists.
Core Mechanism of Action: Potentiation of GLP-1R Signaling
The primary mechanism of action of (S)-V-0219 is the positive allosteric modulation of the GLP-1R. This leads to the potentiation of downstream signaling cascades upon GLP-1 binding. The key signaling events influenced by (S)-V-0219 are detailed below.
Calcium Mobilization
(S)-V-0219 has been shown to potentiate calcium fluxes in HEK293 cells stably expressing the human GLP-1R (hGLP-1R).[1][2] This increase in intracellular calcium is a critical downstream event of GLP-1R activation and is essential for insulin exocytosis from pancreatic β-cells.
Insulin Secretion
In the human pancreatic β-cell line, EndoC-βH1, (S)-V-0219 potentiates GLP-1-stimulated insulin secretion under high glucose conditions.[1] This demonstrates its potential to enhance the incretin (B1656795) effect, a key physiological process for maintaining glucose homeostasis.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for (S)-V-0219 and its racemate, V-0219, from various in vitro and in vivo studies.
Table 1: In Vitro Activity of (S)-V-0219 and V-0219
| Parameter | Compound | Value | Cell Line | Assay Description |
| EC50 | (S)-V-0219 | 10 nM | HEK cells expressing hGLP-1R | Potentiation of GLP-1 stimulated calcium flux |
| Potentiation of Insulin Secretion | (S)-V-0219 (0.1 nM) | - | EndoC-βH1 | Potentiates insulin secretion stimulated by GLP-1 under high glucose |
Table 2: In Vivo Efficacy of (S)-V-0219
| Animal Model | Dosing | Route | Effect |
| Normal male Wistar rats | 0.04 - 0.2 mg/kg | i.p. | Improved glucose handling after a 2 g/kg glucose challenge |
| Fatty diabetic Zucker rats | 0.4 mg/kg | i.g. | Orally active and improved glucose handling after a 2 g/kg glucose challenge |
| 12-h fasted male Wistar rats | 0.1 - 5 µg/kg in 5 µL | i.c.v. | Decreased feeding behavior |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the proposed signaling pathway of GLP-1R potentiation by (S)-V-0219 and a typical experimental workflow for its characterization.
Detailed Experimental Protocols
The following are representative protocols for the key experiments used to characterize the mechanism of action of (S)-V-0219. These are based on standard methodologies and the available information for (S)-V-0219.
In Vitro Calcium Flux Assay
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Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human GLP-1 Receptor (hGLP-1R).
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Objective: To measure the potentiation of GLP-1-induced intracellular calcium mobilization by (S)-V-0219.
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Protocol:
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Seed HEK293-hGLP1R cells in a 96-well black-walled, clear-bottom plate and culture overnight.
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Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
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Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
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Wash the cells to remove excess dye.
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Prepare serial dilutions of (S)-V-0219 and a fixed, sub-maximal concentration of GLP-1.
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Add the (S)-V-0219 dilutions to the wells and incubate for a short period.
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Add the GLP-1 solution to the wells.
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Immediately measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission).
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Record the fluorescence signal over time to capture the peak response.
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Analyze the data to determine the EC50 of (S)-V-0219 in potentiating the GLP-1 response.
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In Vitro Insulin Secretion Assay
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Cell Line: Human pancreatic β-cell line, EndoC-βH1.
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Objective: To assess the effect of (S)-V-0219 on GLP-1-stimulated insulin secretion in a glucose-dependent manner.
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Protocol:
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Culture EndoC-βH1 cells in appropriate culture media and plates.
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Prior to the assay, starve the cells in a low-glucose medium for 2 hours.
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Wash the cells and then incubate with a Krebs-Ringer bicarbonate buffer containing a low glucose concentration (e.g., 2.8 mM) for 1 hour.
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Replace the buffer with fresh buffer containing either low or high glucose (e.g., 16.7 mM).
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Add serial dilutions of (S)-V-0219 in the presence of a fixed concentration of GLP-1 to the appropriate wells.
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Incubate the plate at 37°C for 1-2 hours.
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Collect the supernatant from each well.
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Measure the insulin concentration in the supernatant using a commercially available insulin ELISA kit.
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Normalize the insulin secretion data to the total cellular protein content or DNA content.
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In Vivo Oral Glucose Tolerance Test (oGTT)
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Animal Model: Male Wistar rats or fatty diabetic Zucker rats.
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Objective: To evaluate the effect of orally administered (S)-V-0219 on glucose disposal following a glucose challenge.
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Protocol:
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Fast the animals overnight (approximately 12-16 hours) with free access to water.
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Record the baseline blood glucose level from a tail vein blood sample using a glucometer (t=0).
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Administer (S)-V-0219 or vehicle orally (i.g.) at the desired dose.
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After a specified pre-treatment time (e.g., 30-60 minutes), administer a glucose solution (e.g., 2 g/kg) orally.
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Measure blood glucose levels at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
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Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
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In Vivo Feeding Behavior Study
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Animal Model: 12-hour fasted male Wistar rats.
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Objective: To determine the effect of (S)-V-0219 on food intake.
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Protocol:
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Individually house the rats and allow them to acclimate.
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Fast the rats for 12 hours with free access to water.
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Administer (S)-V-0219 or vehicle via intracerebroventricular (i.c.v.) injection.
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Immediately after injection, provide a pre-weighed amount of standard chow.
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Measure the amount of food consumed at various time points (e.g., 1, 2, 4, and 24 hours).
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Calculate the cumulative food intake for each treatment group.
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Conclusion
(S)-V-0219 is a potent, orally active positive allosteric modulator of the GLP-1R.[1][2][8] Its mechanism of action involves enhancing the endogenous signaling of GLP-1, leading to increased intracellular calcium, potentiation of glucose-dependent insulin secretion, improved glucose tolerance, and reduced food intake.[1][2] The data presented in this guide underscore the therapeutic potential of (S)-V-0219 and the broader class of GLP-1R PAMs for the treatment of type 2 diabetes and obesity. Further research is warranted to fully elucidate its clinical utility and long-term safety profile.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. olac.berkeley.edu [olac.berkeley.edu]
